molecular formula C14H12FNO3 B2990502 2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene CAS No. 2089289-00-7

2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene

Cat. No.: B2990502
CAS No.: 2089289-00-7
M. Wt: 261.252
InChI Key: VYFOIXVXZYONKY-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a benzyloxy group, a fluoro substituent, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene typically involves multiple steps One common method is the nitration of 2-(Benzyloxy)-4-fluoro-3-methylbenzeneThe reaction is usually carried out under controlled temperature conditions to ensure the selective nitration of the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-(Benzyloxy)-4-fluoro-3-methyl-1-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-(Benzyloxy)-4-fluoro-3-methylbenzoic acid.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. For example, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with biological targets such as enzymes and receptors. The molecular targets and pathways involved may include interactions with nucleophilic sites on proteins and nucleic acids, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-4-fluoro-1-nitrobenzene: Similar structure but lacks the methyl group.

    2-(Benzyloxy)-3-methyl-1-nitrobenzene: Similar structure but lacks the fluoro group.

    4-Fluoro-3-methyl-1-nitrobenzene: Lacks the benzyloxy group.

Uniqueness

The presence of the benzyloxy group, fluoro substituent, and nitro group allows for a diverse range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

1-fluoro-2-methyl-4-nitro-3-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-10-12(15)7-8-13(16(17)18)14(10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFOIXVXZYONKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OCC2=CC=CC=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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